1-[1-(4-Bromo-3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
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Overview
Description
1-[1-(4-Bromo-3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a bromine and chlorine-substituted phenyl ring, a pyrrolidinone ring, and a piperidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Bromo-3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the 4-bromo-3-chlorophenyl precursor. This precursor can be synthesized through halogenation reactions, where bromine and chlorine are introduced to the phenyl ring under controlled conditions. The next step involves the formation of the pyrrolidinone ring, which can be achieved through cyclization reactions using appropriate reagents and catalysts. Finally, the piperidine carboxamide group is introduced through amide bond formation reactions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Bromo-3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[1-(4-Bromo-3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(4-Bromo-3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Additionally, it can interact with cellular pathways, influencing signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-3-chlorophenyl)piperidine
- 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
- 1-Boc-4-(4-bromo-3,5-dimethylphenoxy)piperidine
Uniqueness
1-[1-(4-Bromo-3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is unique due to its combination of a bromine and chlorine-substituted phenyl ring with a pyrrolidinone and piperidine carboxamide structure. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C16H17BrClN3O3 |
---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
1-[1-(4-bromo-3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H17BrClN3O3/c17-11-2-1-10(7-12(11)18)21-14(22)8-13(16(21)24)20-5-3-9(4-6-20)15(19)23/h1-2,7,9,13H,3-6,8H2,(H2,19,23) |
InChI Key |
BNDSIOIWZLZPMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Br)Cl |
Origin of Product |
United States |
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